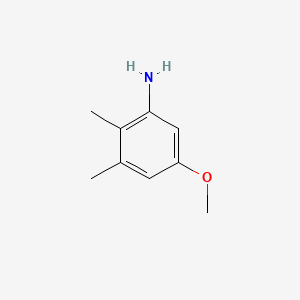

5-Methoxy-2,3-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-2,3-dimethylaniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, featuring a methoxy group and two methyl groups attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dimethylaniline typically involves the nitration of 2,3-dimethylanisole followed by reduction. The nitration step introduces a nitro group to the aromatic ring, which is subsequently reduced to an amine group, yielding the desired compound.

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalytic hydrogenation for the reduction step. This method is preferred due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxy-2,3-dimethylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as bromine or nitric acid are used under controlled conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Aplicaciones Científicas De Investigación

5-Methoxy-2,3-dimethylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects.

Comparación Con Compuestos Similares

2,3-Dimethylaniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.

5-Methoxyaniline: Lacks the additional methyl groups, affecting its substitution patterns and biological activities.

N,N-Dimethylaniline: Features a dimethylamino group instead of methoxy and methyl groups, leading to distinct chemical behavior.

Uniqueness: 5-Methoxy-2,3-dimethylaniline is unique due to the presence of both methoxy and methyl groups, which confer specific electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Actividad Biológica

5-Methoxy-2,3-dimethylaniline (CAS#: 185208-05-3) is an aromatic amine with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including relevant case studies, biochemical properties, and molecular mechanisms.

- Molecular Formula : C₉H₁₃NO

- Molecular Weight : 151.206 g/mol

- LogP : 2.4754

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- Studies have shown that aniline derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, similar compounds have demonstrated cytotoxicity against colorectal cancer cells (HCT116 and Caco-2), suggesting a potential for this compound in cancer therapy .

- A significant mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on HCT116 colorectal cancer cells. The findings included:

- IC50 Values : The compound exhibited an IC50 value indicative of potent cytotoxicity.

- Cell Cycle Arrest : Treatment resulted in G2/M phase cell cycle arrest.

- Apoptosis Induction : The compound was shown to induce apoptosis through mitochondrial membrane potential reduction and reactive oxygen species (ROS) production .

Case Study 2: Antimicrobial Evaluation

The antimicrobial activity of this compound was assessed against various bacterial strains. Results indicated:

- Inhibition Zones : The compound displayed measurable inhibition zones against gram-positive and gram-negative bacteria.

- Mechanism of Action : Proposed mechanisms include disruption of bacterial cell membranes and interference with metabolic pathways.

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Enzyme Interactions : Aniline derivatives interact with enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression.

- Metabolic Pathways : The compound undergoes metabolic transformations including N-demethylation and N-oxidation, which may affect its biological efficacy.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-methoxy-2,3-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNKGOHTWLFOPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694568 |

Source

|

| Record name | 5-Methoxy-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185208-05-3 |

Source

|

| Record name | 5-Methoxy-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.